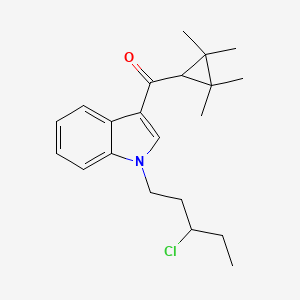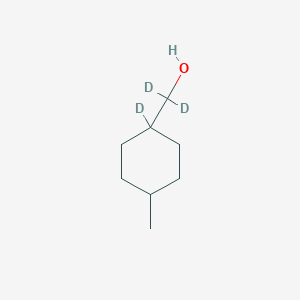
(1-(3-chloropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UR-144 is a potent synthetic cannabinoid (CB) which preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM). UR-144 N-(3-chloropentyl) analog differs from UR-144 by having a chlorine atom on the third carbon of the alkyl group. The biological activities of this compound have not been characterized. This product is intended for forensic and research applications.
Applications De Recherche Scientifique
Identification in Commercial Products : The compound has been identified in commercial 'legal high' products, including herbal, resin, and powder forms. Researchers have identified related compounds and characterized pyrolysis products, indicating its presence in diverse commercial products (Kavanagh et al., 2013).
Regulatory Considerations : The Drug Enforcement Administration has placed this compound and related substances into Schedule I of the Controlled Substances Act, imposing regulatory controls and sanctions on their handling (Federal Register, 2016).
Spectroscopic Analysis for Identification : Spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and Fourier transform infrared (FTIR) spectroscopy have been employed for the identification and analysis of synthetic cannabinoid analogues of this compound (Carlsson et al., 2016).
Pharmacological Characteristics : Research has been conducted to clarify the pharmacological characteristics of compounds detected in commercial products, including their affinities for cannabinoid receptors (Ichikawa et al., 2016).
Metabolism and Detection : Studies have focused on the metabolism of synthetic cannabinoids like UR-144 and their detection in biological samples, highlighting the importance of understanding their metabolic profiles for drug testing purposes (Adamowicz et al., 2013).
Propriétés
Formule moléculaire |
C21H28ClNO |
|---|---|
Poids moléculaire |
345.9 |
Nom IUPAC |
[1-(3-chloropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |
InChI |
InChI=1S/C21H28ClNO/c1-6-14(22)11-12-23-13-16(15-9-7-8-10-17(15)23)18(24)19-20(2,3)21(19,4)5/h7-10,13-14,19H,6,11-12H2,1-5H3 |
Clé InChI |
MDLQCKHWJOOCCG-UHFFFAOYSA-N |
SMILES |
CCC(CCN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C)Cl |
Synonymes |
(1-(3-chloropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




